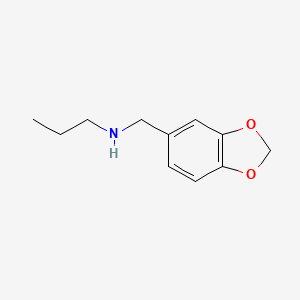
N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine, also known as 5-APB, is a designer drug that belongs to the amphetamine class of compounds. It is a potent stimulant and entactogen that has gained popularity in recent years due to its effects on mood, energy levels, and social interactions.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These derivatives were evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells .
Antioxidant Properties
Compounds containing a 1,3-benzodioxole moiety have been reported to possess various activities, including antioxidant effects. Although specific studies on this compound are limited, its structural features suggest potential antioxidant properties .
Antitumor Evaluation
Another study explored novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . Some of these compounds exhibited potent growth inhibition against HeLa, A549, and MCF-7 cell lines, with IC50 values generally below 5 μM. While this research focused on a related compound, it highlights the potential of the benzodioxole motif in antitumor applications .
Other Pharmacological Activities
Although less extensively studied, the compound’s structural resemblance to other bioactive molecules suggests it may have additional pharmacological effects. These could include sedative, hypotensive, anticonvulsant, antibacterial, and spasmolytic properties .
Template for Optimization
The 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles identified in anticancer studies may serve as a template for further optimization. Researchers can explore analogs to enhance activity and deepen our understanding of the structure–activity relationships of indole-based anticancer molecules .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Related compounds have been shown to exhibit potent growth inhibition properties against various human cancer cell lines .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6,12H,2,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPENBYOVFCHIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
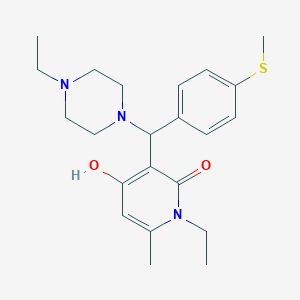
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)
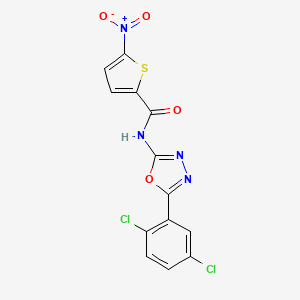
![2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2423162.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)
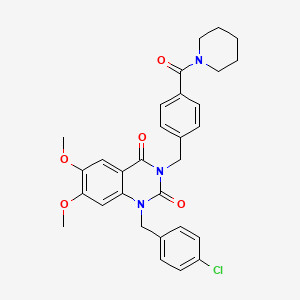
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)
![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)
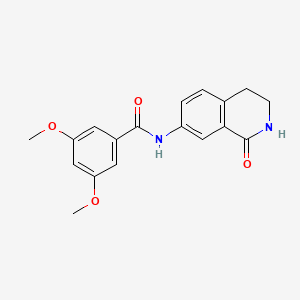
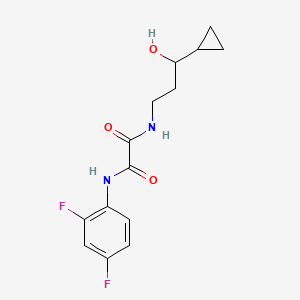
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)